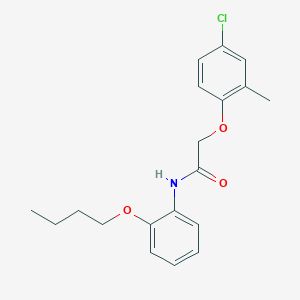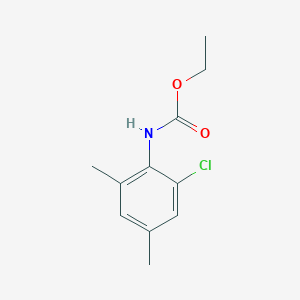![molecular formula C15H16Cl2N2O3 B285180 ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate](/img/structure/B285180.png)
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro substituents at positions 6 and 8, a hydroxypropylamino group at position 4, and an ethyl ester group at position 3 of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 6,8-dichloroquinoline, which can be achieved through chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Amination: : The 6,8-dichloroquinoline is then subjected to nucleophilic substitution with 2-hydroxypropylamine. This step requires a suitable solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Esterification: : The final step involves the esterification of the carboxylic acid group at position 3. This can be achieved using ethyl alcohol (ethanol) in the presence of a dehydrating agent like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropylamino group, leading to the formation of corresponding ketones or aldehydes.
-
Reduction: : Reduction reactions can target the quinoline ring or the chloro substituents, potentially leading to dechlorination or hydrogenation of the ring.
-
Substitution: : The chloro groups at positions 6 and 8 are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Dechlorinated or hydrogenated quinoline derivatives.
Substitution: New quinoline derivatives with different substituents replacing the chloro groups.
科学研究应用
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to the biological activity of quinoline derivatives.
Biological Studies: Used in research to understand the interaction of quinoline compounds with biological targets such as enzymes and receptors.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro substituents and the hydroxypropylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The quinoline ring structure is known to intercalate with DNA, which can disrupt cellular processes in pathogens.
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for its anti-inflammatory and antimalarial properties.
Quinoline-3-carboxylate derivatives: A broad class of compounds with varying substituents at different positions on the quinoline ring.
Uniqueness
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate is unique due to its specific combination of chloro substituents and the hydroxypropylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C15H16Cl2N2O3 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC 名称 |
ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)11-7-19-14-10(4-9(16)5-12(14)17)13(11)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19) |
InChI 键 |
BDOSSSUDGBKZJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)NCC(C)O |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B285098.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
![7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B285102.png)
![8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
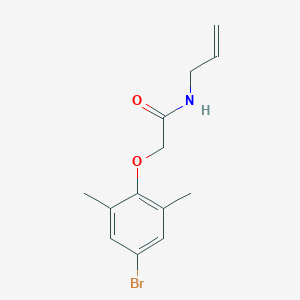
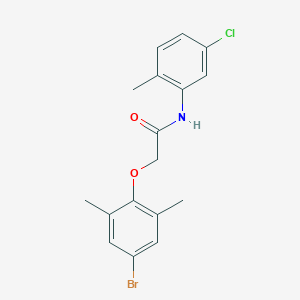
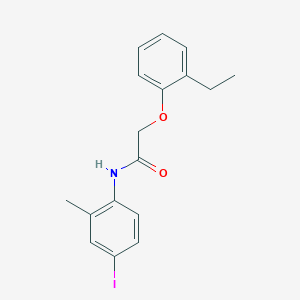
![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![METHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B285121.png)
